![molecular formula C10H21N3 B2953691 2-(4-methyl-1-piperazinyl)Cyclopentanamine CAS No. 1821811-11-3](/img/structure/B2953691.png)
2-(4-methyl-1-piperazinyl)Cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methyl-1-piperazinyl)Cyclopentanamine is a heterocyclic organic compound . It has a molecular weight of 183.293840 g/mol and a molecular formula of C10H21N3 . The IUPAC name for this compound is 2-(4-methylpiperazin-1-yl)cyclopentan-1-amine .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-(4-methyl-1-piperazinyl)Cyclopentanamine, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 2-(4-methyl-1-piperazinyl)Cyclopentanamine is represented by the canonical SMILES string: CN1CCN(CC1)C2CCCC2N . The InChI Key for this compound is RTMLKPUYZYOPKA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(4-methyl-1-piperazinyl)Cyclopentanamine has a molecular weight of 183.293840 g/mol and a molecular formula of C10H21N3 . It has 3 H-Bond acceptors and 1 H-Bond donor .Scientific Research Applications
Metabolism and Pharmacokinetics
- Venetoclax Metabolism : Venetoclax, a B-cell lymphoma-2 inhibitor, undergoes hepatic metabolism where approximately 33% of the administered dose is recovered as the parent drug and its metabolites in feces. One of the metabolites, formed by enzymatic oxidation and sulfation, represents a significant proportion of drug-related material in circulation, highlighting the complex metabolic pathways involved in the disposition of compounds related to "2-(4-methyl-1-piperazinyl)Cyclopentanamine" in humans (Liu et al., 2017).
Pharmacological Studies and Drug Development
- CPT-11 (Irinotecan) Pharmacology : CPT-11, a topoisomerase I inhibitor and a semisynthetic analogue of camptothecin, demonstrates the role of "2-(4-methyl-1-piperazinyl)Cyclopentanamine" related compounds in cancer treatment. The study discusses its pharmacokinetics, including its rapid metabolism to more polar compounds, and the pharmacological rationale behind its dosing regimen for effective therapeutic outcomes in oncology (Rowinsky et al., 1994).
Receptor Occupancy and Drug Efficacy
- 5-HT1A Receptor Antagonist Study : Research on a novel, selective 5-HT1A antagonist highlights the scientific interest in compounds related to "2-(4-methyl-1-piperazinyl)Cyclopentanamine" for the treatment of anxiety and mood disorders. This study uses positron emission tomography (PET) to assess the receptor occupancy in the human brain, demonstrating the compound's potential in psychiatric disorder management (Pike et al., 1996).
properties
IUPAC Name |
(1R,2R)-2-(4-methylpiperazin-1-yl)cyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-5-7-13(8-6-12)10-4-2-3-9(10)11/h9-10H,2-8,11H2,1H3/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMLKPUYZYOPKA-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCCC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCC[C@H]2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-1-piperazinyl)Cyclopentanamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.